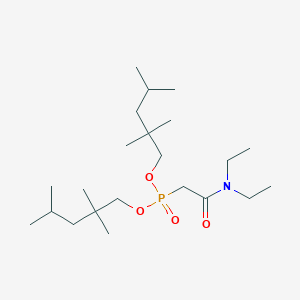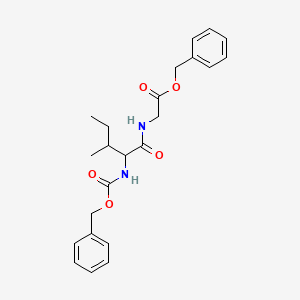
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one is a heterocyclic compound that contains a benzothiazepine ring system. Compounds with this structure are of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminothiophenol derivatives: with carbonyl compounds.
Oxidation reactions: to introduce the S,S-dioxide functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atoms.
Reduction: Reduction reactions can alter the ring structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to sulfone derivatives.
Reduction: May result in dihydro derivatives.
Substitution: Can yield a variety of functionalized benzothiazepines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzothiazepine: A related compound with similar structural features.
Dihydrobenzothiazepines: Compounds with reduced ring systems.
Sulfone derivatives: Compounds with similar sulfur oxidation states.
Uniqueness
2,3-Dihydro-S,S-dioxide-1,4-benzothiazepin-5(4H)-one is unique due to its specific ring structure and oxidation state, which may confer distinct chemical and biological properties compared to other benzothiazepines.
Eigenschaften
CAS-Nummer |
14953-96-9 |
|---|---|
Molekularformel |
C9H9NO3S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazepin-5-one |
InChI |
InChI=1S/C9H9NO3S/c11-9-7-3-1-2-4-8(7)14(12,13)6-5-10-9/h1-4H,5-6H2,(H,10,11) |
InChI-Schlüssel |
XYMMXEGENIJHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)






![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)

